2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFTOVUTRBOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)aniline with formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives with this scaffold have shown promising results against glioblastoma and pancreatic carcinoma, with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U87 (Glioblastoma) | 45.2 ± 13.0 |
| Hydrazones 4a | HCT116 (Colon Cancer) | 0.98 ± 0.02 |
| Hydrazones 4b | Pancreatic Carcinoma | 1.0 ± 0.01 |
Anti-inflammatory Properties
Compounds based on the benzimidazole structure have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Studies show that certain derivatives exhibit significant COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds such as 6-(trifluoromethyl)-1H-benzo[d]imidazole have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including:
- Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to facilitate the formation of the imidazole ring.
- Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to enhance yield while minimizing waste.
These synthetic methodologies not only improve efficiency but also align with sustainable practices in chemical manufacturing.
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. investigated the effects of several benzimidazole derivatives on tumor growth in mice models. The results indicated that compounds featuring the trifluoromethyl group significantly suppressed tumor growth compared to control groups, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
Research led by Savaliya et al. focused on evaluating the antimicrobial efficacy of various benzimidazole derivatives against bacterial strains. The findings revealed that compounds with specific substitutions exhibited enhanced potency against both Gram-positive and Gram-negative bacteria, supporting their use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine and related benzimidazole/imidazole derivatives.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights
Substituent Position and Electronic Effects The 2-CF₃ group in the target compound creates a strong electron-withdrawing effect, stabilizing the benzimidazole core and directing electrophilic substitutions. In contrast, 6-CF₃ isomers (e.g., 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine) exhibit altered electronic profiles, affecting binding to targets like CK1δ/ε .
Synthetic Accessibility
- The target compound is synthesized in moderate yields (~70–80%) via acid-catalyzed cyclization , whereas derivatives like 14c (a benzo[d]imidazole-4,7-dione) require multistep synthesis with lower yields (43–77%) due to steric hindrance from the piperidine-benzoyl group .
Biological Activity Quinone Derivatives (e.g., 14c–14i): The 4,7-dione structure enables redox activity, making these compounds potent against cancer cell lines . CK1 Inhibitors (e.g., compound 4 in ): The 6-CF₃ isomer’s amine group at C2 facilitates hydrogen bonding with kinase ATP pockets, unlike the 4-amine analog .
Physical Properties
- The acetic acid derivative ([2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid) has a high melting point (248°C), attributed to hydrogen bonding via the carboxylic acid group, whereas the parent amine derivative is more soluble in polar solvents .
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the introduction of a trifluoromethyl group, which significantly enhances metabolic stability and biological activity. Studies have shown that modifications to the benzimidazole core can lead to variations in pharmacological properties. For instance, halide substitutions on aniline derivatives have been systematically explored to optimize antagonistic activities against specific biological targets, such as P2X3 receptors .
Table 1: Summary of SAR Findings
| Compound | Modification | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2a | Trifluoromethyl group | Enhanced stability | - |
| 11a | Fluorine substitution | P2X3R antagonism | 0.5 |
| 12b | Alkyl chain extension | Anticancer activity | 0.8 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1). The compound has shown an IC50 value as low as 0.8 μM against these cell lines, indicating potent cytotoxicity .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis via mitochondrial pathways. Specifically, it disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are critical for programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrates significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported are as low as 0.015 mg/mL for certain strains, showcasing its potential as an antimicrobial agent .
Case Studies
- Cancer Treatment : A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls .
- Infection Control : Another study focused on its efficacy against MRSA. The compound was found to inhibit bacterial growth effectively, suggesting a dual role in both cancer therapy and infection management .
Q & A
What are the most effective synthetic routes for 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves cyclization of thiourea derivatives or coupling reactions using activating agents. A high-yield method employs iodoacetic acid-mediated cyclization of thiourea precursors under reflux conditions, achieving ~83% yield for related benzimidazole derivatives . Optimization strategies include:
- Temperature control : Refluxing in ethanol or DMF at 80–100°C for 6–16 hours.
- Coupling agents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DMF as a solvent for amide bond formation, yielding 64–83% for derivatives .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients or preparative HPLC for polar intermediates .
How can structural characterization of this compound derivatives be rigorously validated?
Basic Research Question
Combined spectroscopic and crystallographic methods are critical:
- NMR : H and C NMR identify substituent patterns (e.g., trifluoromethyl peaks at δ ~120–125 ppm for F NMR) .
- X-ray diffraction : Single-crystal X-ray analysis confirms bond lengths and angles, such as the planar benzimidazole core (C–N bond lengths: 1.32–1.38 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H] for CHFN: calc. 202.0493, obs. 202.0495) .
What computational approaches are suitable for predicting the electronic properties of trifluoromethyl-substituted benzimidazoles?
Advanced Research Question
Density functional theory (DFT) and molecular dynamics simulations provide insights:
- DFT : The Colle-Salvetti correlation-energy formula (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), correlating with redox stability .
- Molecular docking : Predicts binding affinities to biological targets (e.g., kinases or DNA) via AutoDock Vina, with binding energies ≤ −8.0 kcal/mol for antitumor derivatives .
- Solvent effects : COSMO-RS models simulate solvation in DMSO or water, aiding solubility predictions .
How do researchers resolve contradictions in biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies in antimicrobial or antitumor efficacy often arise from:
- Structural variability : Substituents at the 4-amine position (e.g., thiazole-carboxamide vs. pyrimidine derivatives) modulate activity. For example, 2-(((1H-benzimidazol-2-yl)methyl)thio)-N-phenyl-6-(trifluoromethyl)pyrimidin-4-amine shows IC = 1.2 µM against HeLa cells, while fluorophenyl analogs are less active .
- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24–72 hours) impact results .
- Metabolic stability : Microsomal studies (e.g., rat liver microsomes) assess degradation rates, with t < 30 min for unstable derivatives .
What strategies are employed to enhance the bioavailability of this compound-based drug candidates?
Advanced Research Question
Key approaches include:
- Prodrug design : Methanesulfonamide prodrugs improve solubility (e.g., logP reduction from 3.5 to 1.8) .
- Salt formation : Trifluoroacetate salts (e.g., N-(3-bromo-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine trifluoroacetate) enhance crystallinity and dissolution .
- Nanocarriers : Liposomal encapsulation increases plasma half-life from 2 to 8 hours in murine models .
How are structure-activity relationships (SAR) analyzed for trifluoromethyl benzimidazoles in kinase inhibition?
Advanced Research Question
SAR studies focus on:
- Substituent positioning : 2-(Trifluoromethyl) groups at the benzimidazole core enhance selectivity for EGFR kinase (K = 12 nM) versus non-trifluoromethyl analogs (K = 45 nM) .
- Heterocyclic extensions : Thiazole-carboxamide derivatives (e.g., compound 5 in ) show 10-fold higher potency than triazole analogs due to π-π stacking with ATP-binding pockets.
- Fluorine interactions : Trifluoromethyl groups improve membrane permeability (P > 5 × 10 cm/s in Caco-2 assays) .
What analytical challenges arise in quantifying trace impurities during large-scale synthesis?
Advanced Research Question
Common issues and solutions:
- Byproduct detection : HPLC-MS identifies thiourea cyclization byproducts (e.g., m/z 245.1 for unreacted intermediates) .
- Fluorinated contaminants : F NMR detects residual trifluoromethyl precursors (δ −62 to −68 ppm) .
- Column selection : C18 reverse-phase columns with 0.1% TFA in acetonitrile/water gradients resolve polar impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
